molecular formula C7H5Cl2N3 B11898936 4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11898936
M. Wt: 202.04 g/mol
InChI Key: WLHSISJTMDCKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a methyl group at position 1 on the pyrazolo[4,3-c]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, substitution with an amine could yield a corresponding aminopyrazolopyridine derivative.

Scientific Research Applications

4,6-Dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the specific bioactive derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine atoms and a methyl group, which can influence its reactivity and interaction with biological targets. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

4,6-dichloro-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H5Cl2N3/c1-12-5-2-6(8)11-7(9)4(5)3-10-12/h2-3H,1H3

InChI Key

WLHSISJTMDCKHD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=NC(=C2C=N1)Cl)Cl

Origin of Product

United States

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